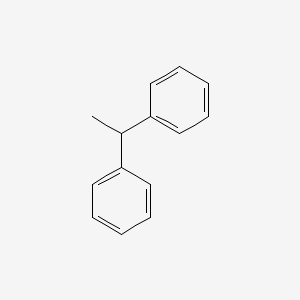

1,1-Diphenylethane

Vue d'ensemble

Description

1,1-Diphenylethane is a chemical compound with the formula C14H14 . It is also known as ethane, 1,1-diphenyl-benzene, and 1,1’-ethylidenebis .

Synthesis Analysis

1,1-Diphenylethane can be synthesized through a specific synthetic route. A three-necked, round-bottomed flask equipped with a glass-coated, magnetic stirring bar is used. The reaction mixture includes anhydrous diethyl ether and methyllithium solution. A solution of benzophenone in anhydrous ether is added to the reaction mixture over a 20-minute period .

Molecular Structure Analysis

The 1,1-Diphenylethane molecule contains a total of 29 bonds. There are 15 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, and 2 six-membered rings .

Physical And Chemical Properties Analysis

1,1-Diphenylethane has a density of 1.0±0.1 g/cm3. It has a boiling point of 272.6±0.0 °C at 760 mmHg. The vapour pressure is 0.0±0.3 mmHg at 25°C. The enthalpy of vaporization is 49.0±0.8 kJ/mol. The flash point is 109.6±9.7 °C. The index of refraction is 1.560 .

Applications De Recherche Scientifique

Anionic Synthesis of Polymers with Controlled Structures

1,1-Diphenylethylene chemistry plays a crucial role in the anionic synthesis of polymers. It is used to form initiators and end-capping agents that attenuate reactivity for crossover to reactive, polar monomers or for functionalization reactions . This application is significant in creating polymers with precise structural control, which is essential for developing advanced materials with specific properties.

Functionalization in Polymer Chemistry

The compound is utilized for chain-end and in-chain functionalization using substituted 1,1-diphenylethylenes and 1,1-diarylethylenes . This process allows for the introduction of functional groups into polymers, which can alter their physical, chemical, and mechanical properties, making them suitable for a wide range of applications.

Macromonomer Synthesis

1,1-Diphenylethylene-functionalized macromonomers are prepared using 1,1-diphenylethylene chemistry. These macromonomers are significant because they cannot homopolymerize, allowing for the creation of block copolymers with unique properties .

Initiator Preparation for Polymerization

Bis(1,1-diphenylethylenes) and tris(1,1-diphenylethylenes) are used as precursors for hydrocarbon-soluble dilithium and trilithium initiators, respectively . These initiators are pivotal in living polymerization processes, where they enable the production of polymers with well-defined molecular weights and low polydispersity.

Star-Branched Polymer Synthesis

The compound is employed in the synthesis of heteroarm (miktoarm) star-branched polymers. This is achieved by using bis(1,1-diphenylethylenes) and tris(1,1-diphenylethylenes) as living linking agents . Star-branched polymers have applications in drug delivery systems and nanotechnology due to their unique architecture and functional versatility.

Safety and Hazards

1,1-Diphenylethane may cause an allergic skin reaction. It is harmful if inhaled and can cause serious eye irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. Contaminated work clothing should not be allowed out of the workplace. Wear protective gloves/protective clothing/eye protection/face protection .

Mécanisme D'action

Biochemical Pathways

1,1-Diphenylethane may be involved in various biochemical pathways. For instance, it has been reported that Pseudomonas putida PaW 736, a bacterium, can degrade 1,1-Diphenylethane, using it as the sole source of carbon and energy .

Action Environment

The action, efficacy, and stability of 1,1-Diphenylethane can be influenced by various environmental factors. For instance, the degradation of 1,1-Diphenylethane by Pseudomonas putida PaW 736 was observed under specific environmental conditions .

Propriétés

IUPAC Name |

1-phenylethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14/c1-12(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSZXAFXFTLXUFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041218 | |

| Record name | 1,1-Diphenylethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzene, 1,1'-ethylidenebis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

1,1-Diphenylethane | |

CAS RN |

612-00-0, 38888-98-1 | |

| Record name | 1,1-Diphenylethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Diphenylethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (phenylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038888981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-DIPHENYLETHANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33534 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-ethylidenebis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Diphenylethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (phenylethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DIPHENYLETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9813FDC9QO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

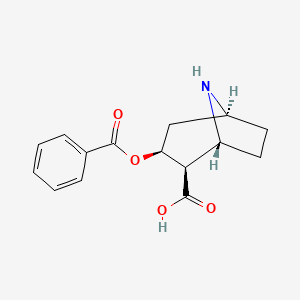

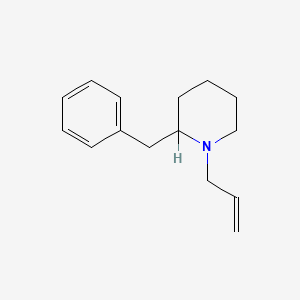

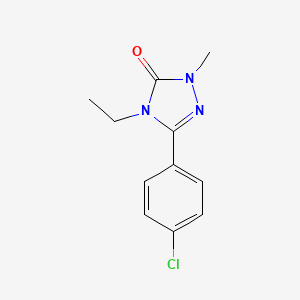

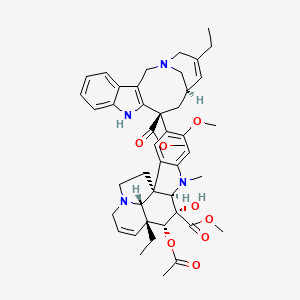

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 1,1-Diphenylethane?

A1: 1,1-Diphenylethane has the molecular formula C14H14 and a molecular weight of 182.26 g/mol.

Q2: How can 1,1-Diphenylethane be characterized spectroscopically?

A2: 1,1-Diphenylethane can be characterized using techniques like 1H NMR and infrared spectroscopy. [, ] These methods provide information about the compound's structure and bonding.

Q3: Describe a method for synthesizing 1,1-Diphenylethane.

A3: 1,1-Diphenylethane can be synthesized in a one-step process using benzene, ethyl aldehyde, and aluminum trichloride as raw materials. [] Another method involves the condensation of benzene with acetaldehyde using a macroporous perfluorosulfonic acid resin catalyst. []

Q4: How does 1,1-Diphenylethane react with sulfur at elevated temperatures?

A4: Thermolysis of 1,1-Diphenylethane in the presence of sulfur at 425 °C leads to the cleavage of the aliphatic carbon-carbon bond, yielding toluene as the principal product alongside benzene, ethylbenzene, diphenylmethane, trans-stilbene, phenanthrene, 2-phenylbenzothiophene, and 2,3,4,5-tetraphenylthiophene. []

Q5: How is benzophenone synthesized from 1,1-Diphenylethane?

A5: Benzophenone can be synthesized via nitric acid oxidation of 1,1-Diphenylethane. [] Additionally, synthetic fluorohectorite can catalytically convert 1,1-diphenylethylene to benzophenone and 1,1-diphenylethane. []

Q6: Can 1,1-diphenylethylene be converted to 1,1-diphenylethane?

A6: Yes, synthetic fluorohectorite can catalytically convert 1,1-diphenylethylene into both benzophenone and 1,1-diphenylethane. []

Q7: How does the structure of 1,1-Diphenylethane affect its diffusion through rubbery polymers?

A7: The diffusion of radioactively tagged 1,1-Diphenylethane through rubbery polymers is influenced by temperature and the degree of polymer swelling by the compound. Its translatory friction coefficient in different polymers correlates with that of n-hexadecane, suggesting a slightly less efficient mobility mechanism for 1,1-Diphenylethane. []

Q8: What is the significance of 1,1-Diphenylethane in polystyrene waste management?

A8: 1,1-Diphenylethane is formed as a product during the catalyst-assisted modified thermal cracking of polystyrene waste in the presence of anisole and a bismuth trichloride catalyst. This process aims to convert toxic styrene monomer into less toxic byproducts, offering a potential solution for polystyrene waste recycling. []

Q9: Can 1,1-Diphenylethane be used to formulate high-performance capacitor oil?

A9: Yes, 1,1-Diphenylethane, synthesized from benzene and acetaldehyde, can be combined with benzyl toluene to formulate capacitor oil with comparable properties to commercially available products. []

Q10: What are the advantages of using 1,1-Diphenylethane as a diluent for epoxy resins?

A10: 1,1-Diphenylethane effectively reduces the viscosity of epoxy resin mixtures while maintaining desirable chemical resistance and mechanical, thermal, and electrical properties in the cured product. []

Q11: How does 1,1-Diphenylethane improve the low-temperature properties of electrically insulating oil?

A11: Incorporating 1,1-Diphenylethane (30-70 mass%) with specific alkylated diphenylmethane derivatives and a small percentage of either 1,2-diphenylethane or diphenylmethane results in an electrically insulating oil composition with improved low-temperature properties, hydrogen gas absorbability, and withstand voltage properties. []

Q12: How is computational chemistry used to study the interactions of 1,1-Diphenylethane with lithium cations?

A12: Density functional theory calculations have been used to investigate the lithium cation basicity of 1,1-Diphenylethane. These studies revealed that the most stable lithium complexes involve a “pincer effect” where the lithium cation interacts simultaneously with both benzene rings, leading to enhanced binding enthalpies. []

Q13: Have theoretical models been developed to understand the vibrational spectroscopy of 1,1-Diphenylethane?

A13: Yes, theoretical models have been developed to simulate the vibrational spectra of 1,1-Diphenylethane, particularly focusing on the CH stretch vibrations and their coupling to scissor modes. These models help interpret experimental infrared spectra and understand mode mixing in the molecule. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![P-(tert-butyl)[(2-hydroxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B1196239.png)